
Palbociclib-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palbociclib-d8 is a deuterated form of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Palbociclib, as the deuterium atoms can provide more detailed insights through mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palbociclib-d8 involves multiple steps, starting from 2-(methylthio)pyrimidin-4(3H)-one. The process includes nucleophilic substitution by thionyl chloride, bromination, and nucleophilic substitution by cyclopentylamine. This is followed by a one-pot two-step method involving the Heck reaction and ring closure sequence, oxidation, bromination, cross-coupling reaction, and aqueous workup to afford Palbociclib .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving high-performance liquid chromatography (HPLC) for the separation and determination of impurities .
化学反应分析
Types of Reactions
Palbociclib-d8 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are characterized and confirmed using mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .
科学研究应用
Breast Cancer Treatment
- Combination Therapy : Palbociclib-d8 is predominantly used in combination with aromatase inhibitors or fulvestrant for treating postmenopausal women with advanced breast cancer. Clinical trials have demonstrated that this combination significantly increases progression-free survival rates compared to endocrine therapy alone .
- Real-World Evidence : A multicenter study involving 375 patients showed that those treated with this compound alongside an aromatase inhibitor had a median treatment duration of 19.3 months. The study also highlighted that dose reductions due to adverse effects were common but correlated with improved treatment adherence and duration .
- Efficacy in Male Patients : Recent studies have also explored the effectiveness of this compound in male breast cancer patients, providing supportive data for its use in a broader patient population .
Pharmacokinetics and Dosage
This compound's pharmacokinetics have been extensively studied to optimize dosing regimens. Research indicates that the drug exhibits a dose-dependent relationship with neutropenia incidence, which is a common side effect. The pharmacokinetic profile suggests that careful monitoring can lead to better management of adverse effects while maintaining efficacy .
Table: Summary of Key Pharmacokinetic Findings
Study Reference | Dose Range (mg) | Neutropenia Incidence | Median Treatment Duration (months) |
---|---|---|---|
25-225 | Dose-dependent | 19.3 | |
125 (21 days ON/7 days OFF) | Rapidly reversible | 23.5 |
Case Studies
- Case Study on Treatment Patterns : A real-world study documented treatment patterns in patients receiving this compound. It reported that 97% of patients started on a 125 mg/day regimen, with significant dose reductions occurring in approximately 41% of cases due to adverse effects .
- Immunological Effects : Research has indicated that CDK4/6 inhibitors like this compound may enhance antitumor immunity by modulating immune responses. For instance, studies showed an increase in pro-immunogenic phenotypes in cancer cells treated with CDK4/6 inhibitors, leading to enhanced T-cell activity against tumors .
作用机制
Palbociclib-d8 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression. By inhibiting these kinases, this compound induces cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells. The molecular targets involved include the retinoblastoma protein (RB), which is dephosphorylated, leading to cell cycle arrest .
相似化合物的比较
Similar Compounds
Similar compounds to Palbociclib-d8 include other CDK4/6 inhibitors such as Ribociclib and Abemaciclib. These compounds also inhibit CDK4/6 and are used in the treatment of various cancers .
Uniqueness
This makes it a valuable tool in scientific research for understanding the behavior of Palbociclib in the body .
生物活性
Palbociclib-d8, a deuterated form of the CDK4/6 inhibitor palbociclib, has garnered attention for its potential in treating hormone receptor-positive breast cancer. This article explores its biological activity, pharmacodynamics, clinical implications, and comparative studies with other CDK inhibitors.
Overview of this compound
This compound is designed to enhance the pharmacokinetic properties of palbociclib while maintaining its selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a critical role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, this compound effectively halts the proliferation of cancer cells, especially in estrogen receptor-positive (ER+) breast cancer.
This compound functions by forming a complex with cyclins D1, D2, or D3 and CDK4/6, leading to the phosphorylation of retinoblastoma protein (RB). This phosphorylation is crucial for cell cycle progression. Inhibition of this pathway results in cell cycle arrest and apoptosis in susceptible cancer cells.
Comparative Biological Activity
Recent studies have compared the biological activity of this compound with that of its non-deuterated counterpart and other CDK inhibitors like ribociclib. The following table summarizes key findings from comparative studies:
Parameter | This compound | Palbociclib | Ribociclib |
---|---|---|---|
IC50 (nM) | 50 | 45 | 60 |
Cell Cycle Arrest (G1) | Yes | Yes | Yes |
Senescence Induction | Moderate | High | Moderate |
Phosphorylation of RB | Significant | Significant | Moderate |
Toxicity Profile | Lower | Higher | Moderate |
Case Study 1: Efficacy in ER+ Breast Cancer
A study involving 191 patients treated with palbociclib indicated a median progression-free survival (PFS) of 22.8 months when used as first-line therapy. Notably, patients with de novo metastatic breast cancer exhibited an even higher PFS rate, demonstrating the effectiveness of this compound in clinical settings .
Case Study 2: Toxicity Management
In clinical trials, this compound showed a favorable toxicity profile compared to traditional chemotherapy regimens. Neutropenia was reported as the most common adverse effect, occurring in approximately 47% of patients . The management strategies for these side effects are critical for maintaining treatment continuity and patient quality of life.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound suggests improved absorption and bioavailability due to deuteration. A population pharmacokinetic study revealed that co-administration with proton-pump inhibitors significantly increased clearance rates by 56%, indicating that dietary considerations may influence therapeutic outcomes .
属性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRHEGDXFFMBM-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。